5-(4-Chlorophenyl)-2-methylphenylboronic acid
Overview
Description
5-(4-Chlorophenyl)-2-methylphenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 4-chlorophenyl and a 2-methyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-2-methylphenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, is brominated to form 2-bromo-5-methylphenyl.
Lithiation: The brominated compound undergoes lithiation using n-butyllithium to form the corresponding lithium intermediate.
Borylation: The lithium intermediate is then treated with trimethyl borate, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are optimized for large-scale reactions to make the process cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reaction: This is the most common reaction involving 5-(4-Chlorophenyl)-2-methylphenylboronic acid. It reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Reduction: Although less common, the compound can undergo reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalyst: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura reactions.
Phenols: Formed from oxidation of the boronic acid group.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active compounds and potential drug candidates.
Diagnostic Tools: Used in the development of sensors and diagnostic reagents.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Electronics: Employed in the production of organic electronic materials.
Mechanism of Action
Mechanism: The primary mechanism of action for 5-(4-Chlorophenyl)-2-methylphenylboronic acid in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product.
Molecular Targets and Pathways:
Palladium Complex Formation: The boronic acid forms a complex with palladium, facilitating the cross-coupling reaction.
Transmetalation and Reductive Elimination: Key steps in the formation of the final biaryl product.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the 4-chlorophenyl and 2-methyl substitutions.
4-Chlorophenylboronic Acid: Lacks the 2-methyl substitution.
2-Methylphenylboronic Acid: Lacks the 4-chlorophenyl substitution.
Uniqueness: 5-(4-Chlorophenyl)-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of both the 4-chlorophenyl and 2-methyl groups enhances its utility in the synthesis of complex organic molecules.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-2-methylphenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO2/c1-9-2-3-11(8-13(9)14(16)17)10-4-6-12(15)7-5-10/h2-8,16-17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOROWVUCZFDNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208576 | |
Record name | B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033760-76-7 | |
Record name | B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033760-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(4′-Chloro-4-methyl[1,1′-biphenyl]-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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